molecular formula C8H8BrN3 B2400570 7-bromo-5-methyl-1H-indazol-3-amine CAS No. 1388073-21-9

7-bromo-5-methyl-1H-indazol-3-amine

Cat. No.: B2400570
CAS No.: 1388073-21-9
M. Wt: 226.077
InChI Key: LYJWBAIGVFDFJN-UHFFFAOYSA-N
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Description

7-bromo-5-methyl-1H-indazol-3-amine is a heterocyclic compound with the molecular formula C8H8BrN3. It belongs to the indazole family, which is characterized by a bicyclic structure consisting of a pyrazole ring fused to a benzene ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-5-methyl-1H-indazol-3-amine typically involves the cyclization of substituted benzamidines. One common method includes the use of organophosphorus-mediated reductive cyclization followed by N-N bond formation . Another approach involves the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent to form N-H ketimine species, which then undergoes cyclization to yield the desired indazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity while minimizing the formation of byproducts. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-bromo-5-methyl-1H-indazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 7-bromo-5-methyl-1H-indazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, indazole derivatives have been shown to inhibit kinases, which are enzymes involved in cell signaling pathways . This inhibition can result in the modulation of cellular processes such as proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 7-bromo-1H-indazol-3-amine
  • 5-bromo-1H-indazol-3-amine
  • 4-chloro-1H-indazol-3-amine

Comparison

Compared to other similar compounds, 7-bromo-5-methyl-1H-indazol-3-amine is unique due to the presence of both a bromine atom and a methyl group on the indazole ring. This specific substitution pattern can influence its chemical reactivity and biological activity. For instance, the methyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

IUPAC Name

7-bromo-5-methyl-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-4-2-5-7(6(9)3-4)11-12-8(5)10/h2-3H,1H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYJWBAIGVFDFJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Br)NN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1388073-21-9
Record name 7-bromo-5-methyl-1H-indazol-3-amine
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